molecular formula C7H11NO2 B13925346 3-Amino-3-cyclopropyl-acrylic acid methyl ester

3-Amino-3-cyclopropyl-acrylic acid methyl ester

Cat. No.: B13925346
M. Wt: 141.17 g/mol
InChI Key: HNQBIOJSZLEDCJ-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropyl-acrylic acid methyl ester is an organic compound with the molecular formula C7H11NO2 It is a derivative of acrylic acid, featuring a cyclopropyl group and an amino group attached to the acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopropyl-acrylic acid methyl ester typically involves the reaction of cyclopropylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopropyl-acrylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

3-Amino-3-cyclopropyl-acrylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopropyl-acrylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-cyclopropyl-acrylic acid ethyl ester
  • Methyl 3-amino-3-phenylprop-2-enoate
  • 3-Amino-3-cyclohexyl-propionic acid methyl ester

Uniqueness

3-Amino-3-cyclopropyl-acrylic acid methyl ester is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 3-amino-3-cyclopropylprop-2-enoate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)4-6(8)5-2-3-5/h4-5H,2-3,8H2,1H3

InChI Key

HNQBIOJSZLEDCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1CC1)N

Origin of Product

United States

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